3-Aminomethyl-7,8-Dihydro-4H,6H-1,2,5,8A-Tetraaza-Azulene-5-Carboxylic Acid Tert-Butyl Ester
Overview
Description
“3-Aminomethyl-7,8-Dihydro-4H,6H-1,2,5,8A-Tetraaza-Azulene-5-Carboxylic Acid Tert-Butyl Ester” is a chemical compound with the CAS number 1251000-38-0 . It’s used for pharmaceutical testing .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 267.33 . Other physical and chemical properties like boiling point, density, etc., weren’t available in the sources I found.Scientific Research Applications
Synthesis and Reactivity
- The compound has been studied in the context of synthesis and reactivity of certain organic compounds. For instance, it is involved in the C,O-dialkylation of Meldrum's acid, leading to compounds characterized spectroscopically and by X-ray crystallography (Snyder et al., 2003).
Synthesis of Triazoles
- In research on the synthesis of 4-amino-3,5-dialkyl-4H-1,2,4-triazoles, the compound plays a role in the reaction process, demonstrating its utility in organic synthesis (Lkizler et al., 1996).
Applications in Organic Chemistry
- It is also involved in the reduction and diazotization of related compounds, demonstrating its relevance in advanced organic synthesis techniques (Mironovich et al., 2017).
Novel Intramolecular Cyclization Approaches
- The compound is used in novel intramolecular defluorinative cyclization approaches to synthesize new types of cyclic amino acids (Hao et al., 2000).
Synthesis of Anticancer Compounds
- It has been involved in the synthesis of anticancer properties of various acid esters, showing its potential in medicinal chemistry (Vorona et al., 2007).
Utility in C-glycosyl Amino Acids Synthesis
- The compound is used in the synthesis of C-glycosyl amino acids, showing its versatility in the field of amino acid synthesis (Chambers et al., 2005).
Synthesis of Azabicyclo[2.2.2]octane-5-carboxylate
- In a study, it was synthesized as a cyclic amino acid ester, demonstrating its role in creating complex organic structures (Moriguchi et al., 2014).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 3-(aminomethyl)-4,6,7,8-tetrahydrotriazolo[1,5-a][1,4]diazepine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O2/c1-12(2,3)19-11(18)16-5-4-6-17-10(8-16)9(7-13)14-15-17/h4-8,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXFQEIBOFUQGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN2C(=C(N=N2)CN)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminomethyl-7,8-Dihydro-4H,6H-1,2,5,8A-Tetraaza-Azulene-5-Carboxylic Acid Tert-Butyl Ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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